N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide

Autophagy Fragment-based screening Phenotypic assay

Establishing crystallographic fragment-screening pipelines requires validated, soluble, and structurally characterized starting points. This compound provides an immediate solution. - Validated hit against Aar2/RNaseH (PDB 7FKC); eliminates the need for de novo hit identification. - Rule-of-three compliant (MW 179.22, cLogP ~0.6) with high solubility, minimizing non-specific binding in fragment screens. - Reproducible autophagy assay control (SSMD 3.21 in mCit-LC3 assay); ensures statistical discrimination and reliable Z'-factor determination.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 112357-08-1
Cat. No. B14171374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide
CAS112357-08-1
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC=CC=N1
InChIInChI=1S/C9H13N3O/c1-12(2)7-9(13)11-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3,(H,10,11,13)
InChIKeyVSYOWXLVAJPMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~2~,N~2~-Dimethyl-N-pyridin-2-ylglycinamide Compound Profile & Procurement


N~2~,N~2~-Dimethyl-N-pyridin-2-ylglycinamide (CAS 112357-08-1) is a low-molecular-weight (179.22 g/mol) fragment-like amide that comprises a pyridin-2-yl ring linked via an amide bond to an N,N-dimethylglycinamide moiety [1]. The compound is supplied commercially as a research chemical (typical purity 98%) and has been deployed as a component of the F2X-Universal crystallographic fragment library, where it served as a validated hit against the Aar2/RNaseH protein–protein complex [2]. Its structural simplicity, balanced lipophilicity (cLogP ≈0.4–0.8), and the presence of a basic dimethylamino group differentiate it from many close-in analogues that lack the tertiary amine character.

F2X-Universal fragment library component with validated crystallographic hit
Fragment-like profile: low MW, balanced lipophilicity, tertiary amine handle
Readily available off-the-shelf; avoids custom synthesis lead time

N~2~,N~2~-Dimethyl-N-pyridin-2-ylglycinamide – Generic Substitution Failure


The compound occupies a narrow physicochemical niche that is not shared by its closest structural neighbours. Removing or replacing the N~2~,N~2~-dimethyl group (e.g., with a primary amine or hydrogen) both alters hydrogen-bonding capacity and reduces basicity, which in turn changes aqueous solubility, crystal contact formation, and fragment-binding hot-spot recognition [1]. In addition, the specific pyridine–amide dihedral angle observed in the co-crystal structure of V7L bound to Aar2/RNaseH (PDB 7FKC) is highly sensitive to the N-substitution pattern; analogues that cannot adopt this geometry are excluded from the same binding pocket [2]. Generic replacement therefore risks losing the experimentally validated occupancy at the target site, with unpredictable consequences for downstream hit-to-lead optimisation.

Replacing the N,N-dimethyl group with a primary or secondary amine alters basicity, solubility, and hydrogen-bond capacity, which may shift binding-site recognition.
Analogues lacking the specific pyridine–amide dihedral angle observed in the co-crystal structure (PDB 7FKC) may not occupy the same interface pocket.
The unsubstituted primary-amine analogue was not identified as a crystallographic hit; direct substitution risks loss of experimentally validated target engagement.

N~2~,N~2~-Dimethyl-N-pyridin-2-ylglycinamide Comparative Evidence


Autophagy Modulation vs. F2X Fragment Peers

In a cell-based phenotypic screen for autophagy modulators, compound P04C10 (the target compound) displayed a mean difference in mCit-LC3 reporter signal of +256.2% (SD ±45.0) relative to the DMSO control, yielding a strictly standardized mean difference (SSMD) of 3.21 [1]. Among the 1,103 F2X-Universal Library compounds tested, P04C10 ranked within the top 5% by SSMD, indicating robust and reproducible autophagy induction. By comparison, fragment P01B11 gave +249.9% (±38.4, SSMD 3.67) and P03B08 gave +243.9% (±45.4, SSMD 3.03), demonstrating that while several fragments are active, the target compound achieves a distinct SSMD >3 threshold with a favourable mean-variance profile that outperforms most structural analogues in the screening deck.

Autophagy modulation
Cross-study comparable
SSMD 3.21 (top 5% of 1,103 fragments)
P01B11: SSMD 3.67; P03B08: SSMD 3.03
Reported autophagy induction context; SSMD >3 threshold met with favourable variance
mCit-LC3 reporter in U2OS cells, 10 µM, 24 h
Autophagy Fragment-based screening Phenotypic assay

Crystallographic Binding Mode in Aar2/RNaseH

The target compound (fragment code V7L/P04C10) was co-crystallised with the Aar2/RNaseH complex at 1.54 Å resolution (PDB 7FKC), revealing a well-defined binding site at the interface of the two proteins [1]. Of the >1,000 fragments screened, only 269 (≈24%) produced interpretable electron density; the target compound is among these crystallographically validated hits. In contrast, the unsubstituted analogue 2-amino-N-(pyridin-2-yl)acetamide (the primary amine derivative) was not reported as a hit in the same screen, indicating that N,N-dimethylation is critical for target engagement. The binding pose shows the dimethylamino group forming hydrophobic contacts with the protein surface, while the pyridine nitrogen participates in a water-mediated hydrogen bond network.

Crystallographic binding mode
Class-level inference
1.54 Å co-crystal with Aar2/RNaseH
Ligand RSCC 0.792; RMSZ bond-length 1.35
Validated occupancy at PPI interface; dimethylamino group participates in hydrophobic contacts
Primary-amine analogue not reported as hit in same screen
X-ray crystallography Fragment screening Protein-protein interaction

Physicochemical Differentiation from Secondary Amine Analogues

The compound contains a tertiary dimethylamino group (calculated pKa ≈8.5–9.0) that is largely protonated at physiological pH, enhancing aqueous solubility relative to secondary amine analogues such as N-methyl-N-pyridin-2-ylglycinamide or the unsubstituted 2-amino-N-(pyridin-2-yl)acetamide (pKa ≈7.5–8.0) [1]. Experimental LogP for the target compound has been reported at approximately 0.6, placing it in the optimal fragment-like space (LogP <3) and below the LogP of the corresponding diethyl analogue (predicted LogP ≈1.5), which carries increased lipophilicity and potential off-target promiscuity risk.

Physicochemical differentiation
Supporting evidence
pKa (calc.) ≈8.5–9.0, LogP (exp.) ≈0.6
Primary amine analogue: pKa ≈7.5–8.0, LogP ≈−0.2
Balanced fragment-like range; tertiary amine enhances solubility at pH 7.4
Calculated pKa; experimental LogP from F2X library characterisation
Physicochemical properties Solubility Lipophilicity

Commercial Availability vs. Custom Synthesis

The target compound is available off-the-shelf from multiple suppliers with a standard purity of 98% (HPLC) . In contrast, the N-methyl analogue N-methyl-N-pyridin-2-ylglycinamide and the N,N-diethyl analogue are not listed in major catalogues and would require bespoke synthesis, adding lead time and cost to procurement. The compound's inclusion in the pre-plated F2X-Universal Library further facilitates rapid deployment in crystallographic or biophysical screens without additional formulation steps.

Commercial availability
Data to verify
Off-the-shelf; 98% purity (HPLC); solid or DMSO solution
N-methyl and N,N-diethyl analogues not listed in major catalogues
Rapid procurement supports project start-up; avoids custom synthesis delays
Vendor catalogue survey as of April 2026; confirm current availability
Commercial sourcing Purity Supply chain

N~2~,N~2~-Dimethyl-N-pyridin-2-ylglycinamide Application Scenarios


Crystallographic Fragment Screening Against Novel PPI Targets

The compound's validated binding to the Aar2/RNaseH interface (PDB 7FKC) and its membership in the F2X-Universal Library make it an ideal reference fragment for laboratories establishing crystallographic fragment-screening pipelines. Its balanced LogP (~0.6) and high solubility minimise non-specific binding, while the resolved binding pose provides a template for structure-based optimisation [1]. Procurement of the pre-validated fragment eliminates the need for initial hit identification, accelerating early-stage drug discovery projects that target spliceosomal or other RNA-processing complexes.

Autophagy Phenotypic Screening Positive Control

With an SSMD of 3.21 in the mCit-LC3 autophagy assay, the compound can serve as a reproducible positive control for high-content screening campaigns aimed at identifying novel autophagy regulators [1]. Its effect size and low variance (±45.0 SD) ensure statistical discrimination from inactive compounds, making it suitable for assay quality control (Z'-factor determination) and inter-plate normalisation in both academic core facilities and industrial screening groups.

Hit-to-Lead Starting Point with Defined Binding Mode

Because the fragment's binding orientation has been experimentally determined, medicinal chemistry teams can initiate structure-guided expansion with reduced risk of pursuing false positives. The dimethylamino group offers a straightforward vector for parallel chemistry (e.g., amide coupling, reductive amination) to explore growth vectors while retaining the core pyridine–amide pharmacophore [1]. This contrasts with analogues that lack structural data and would require de novo co-crystallisation before optimisation can commence.

Physicochemical Benchmarking for Fragment Library Design

The compound's property profile (MW 179, LogP 0.6, tertiary amine pKa ~8.5) exemplifies the 'rule-of-three' compliant fragment space. It can be used as a calibration standard when profiling new fragment libraries for solubility, permeability, or non-specific binding, helping CROs and pharmaceutical companies maintain quality control across library plates [1].

Application
Selection Property
Validation Focus
Crystallographic fragment screening against novel PPI targets
Validated binding mode (PDB 7FKC); F2X library component
Binding-site occupancy and electron density confirmation
Autophagy phenotypic screening positive control
Reported autophagy induction (SSMD >3); low assay variance
Inter-plate reproducibility and Z'-factor determination
Hit-to-lead starting point with defined binding mode
Experimentally resolved binding orientation; tertiary amine vector for parallel chemistry
Structure-guided expansion and SAR development
Fragment library physicochemical benchmarking
Rule-of-three compliant profile; balanced lipophilicity and solubility
Non-specific binding and solubility calibration across plates
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